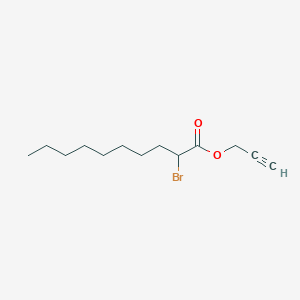
Prop-2-yn-1-yl 2-bromodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl 2-bromodecanoate is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to a decanoate ester, which is further connected to a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 2-bromodecanoate can be synthesized through a multi-step process. One common method involves the esterification of 2-bromodecanoic acid with propargyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl 2-bromodecanoate undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of decanoic acid derivatives.
Substitution: Formation of azides, thiols, or other substituted products
Applications De Recherche Scientifique
Prop-2-yn-1-yl 2-bromodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the synthesis of bioactive molecules.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of prop-2-yn-1-yl 2-bromodecanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The propynyl group can undergo oxidative transformations, leading to the formation of reactive intermediates that participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
- Prop-2-yn-1-yl 2-bromo-2-methylbutanoate
- Prop-2-yn-1-yl 2-bromo-2-methylpentanoate
Uniqueness
Prop-2-yn-1-yl 2-bromodecanoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
13805-28-2 |
|---|---|
Formule moléculaire |
C13H21BrO2 |
Poids moléculaire |
289.21 g/mol |
Nom IUPAC |
prop-2-ynyl 2-bromodecanoate |
InChI |
InChI=1S/C13H21BrO2/c1-3-5-6-7-8-9-10-12(14)13(15)16-11-4-2/h2,12H,3,5-11H2,1H3 |
Clé InChI |
ZPAOYBYFRSGDON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)OCC#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


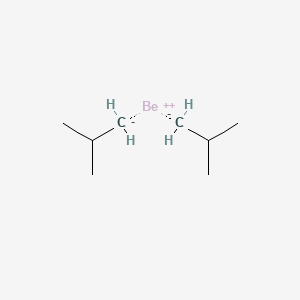
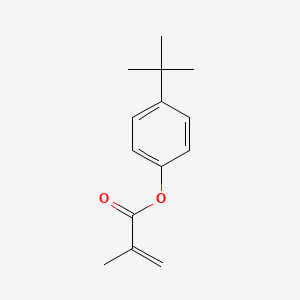
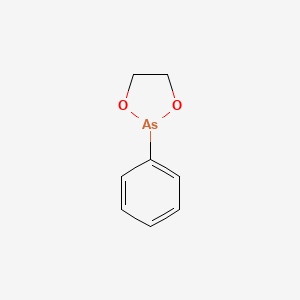
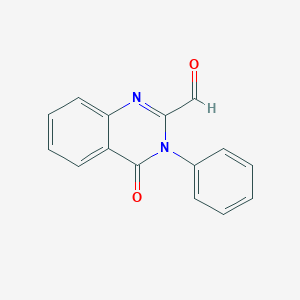
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
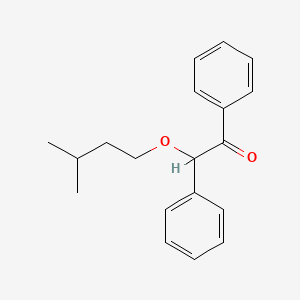
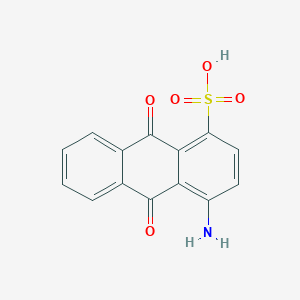
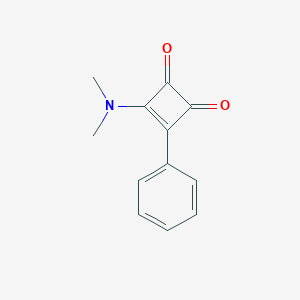
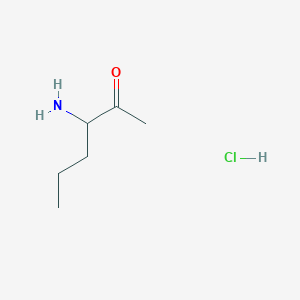
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
